4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis and Applications
Chemistry of Heterocyclic Compounds : The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives highlights the value of such compounds as building blocks for synthesizing diverse heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and spiropyridines. These serve as versatile scaffolds in drug discovery, demonstrating potential applications in pharmaceuticals and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Agents Development : Knoevenagel condensation products have been identified as critical for developing anticancer agents, showcasing the importance of heterocyclic compounds in targeting various cancer-related targets. Such reactions facilitate the synthesis of molecules with pharmacological interest, primarily focused on anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
Hybrid Catalysts in Medicinal Chemistry : Research on pyranopyrimidine derivatives, specifically 5H-pyrano[2,3-d]pyrimidine scaffolds, underscores the role of hybrid catalysts in synthesizing structurally complex and biologically significant molecules. These findings point to broader applications in medicinal and pharmaceutical industries, where such scaffolds are pivotal (Parmar, Vala, & Patel, 2023).
Synthesis and Structural Properties
- Structural Synthesis : The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provide insight into the reactivity of chloral with substituted anilines, leading to the formation of compounds with potential pharmaceutical applications (Issac & Tierney, 1996).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and pi-stacking .
Biochemical Pathways
Based on its structure, it may influence pathways involving enzymes and receptors that interact with similar compounds .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(12-20-11-14-7-9-15(19)10-8-14)18(23)22(21-13)16-5-3-2-4-6-16/h2-10,12,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJSKCOUEMYYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.